molecular formula C5H8O2 B1200066 Pent-2-enoic acid CAS No. 626-98-2

Pent-2-enoic acid

Cat. No.: B1200066
CAS No.: 626-98-2
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-UHFFFAOYSA-N
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Description

Pent-2-enoic acid, also known as 2-pentenoic acid, is an unsaturated carboxylic acid with the molecular formula C5H8O2. It is characterized by the presence of a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: the cis (Z) and trans (E) forms. The trans form is more stable and commonly encountered in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-2-enoic acid can be synthesized through several methods:

    Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with propionaldehyde, followed by dehydration to form the desired product.

    Oxidation of Pent-2-en-1-ol: Another method involves the oxidation of pent-2-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of pent-2-ene. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
Pent-2-enoic acid serves as a versatile intermediate in organic synthesis. Its unsaturation allows for various reactions, including:

  • Diels-Alder Reactions: It can participate in cycloaddition reactions to form cyclic compounds.
  • Michael Additions: The compound can act as an electrophile in Michael addition reactions, which are essential for synthesizing complex organic molecules.

Case Study: Synthesis of Novel Compounds
In a study focusing on the synthesis of biologically active compounds, this compound was utilized as a starting material to develop new derivatives with enhanced pharmacological properties. The resulting compounds exhibited significant activity against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .

Antitumor Properties:
Research has indicated that this compound and its derivatives possess antitumor activity. For instance, a study reported that certain analogs derived from this compound showed potent inhibition against human cancer cell lines such as A549 and MCF-7, with IC50_{50} values in the nanomolar range .

Mechanism of Action:
The antitumor effects are believed to be linked to the compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. This highlights its potential use in developing new cancer therapies.

Agricultural Applications

Plant Growth Regulators:
this compound has been studied for its role as a plant growth regulator. Research indicates that it can influence plant hormone levels, thereby affecting growth and development. The compound has been associated with improved stress tolerance in crops under adverse environmental conditions .

Case Study: Hormonal Interactions
A study explored the interaction between this compound and nitric oxide in enhancing aluminum tolerance in plants. The findings suggested that this compound plays a crucial role in regulating hormonal balance, which is essential for plant adaptation to stress .

Material Science

Polymer Chemistry:
this compound can be utilized in polymer synthesis due to its reactive double bond. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

Case Study: Development of Biodegradable Polymers
In recent research, this compound was used to create biodegradable polymer blends that exhibit improved mechanical properties compared to traditional plastics. This application is particularly relevant in addressing environmental concerns associated with plastic waste .

Spectroscopic Analysis

Characterization Techniques:
The structural characterization of this compound has been extensively studied using various spectroscopic techniques such as FTIR and NMR spectroscopy. These analyses provide insights into the molecular structure and dynamics of the compound.

Characterization MethodKey Findings
FTIRIdentified characteristic absorption bands associated with carboxylic acids and alkenes.
NMRProvided detailed information on proton and carbon environments within the molecule, confirming its structural integrity .

Mechanism of Action

The mechanism of action of pent-2-enoic acid involves its interaction with various molecular targets and pathways. As an unsaturated carboxylic acid, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Pent-2-enoic acid can be compared with other similar compounds, such as:

    Pent-3-enoic acid: Another unsaturated carboxylic acid with the double bond between the third and fourth carbon atoms.

    Pent-4-enoic acid: An unsaturated carboxylic acid with the double bond between the fourth and fifth carbon atoms.

    But-2-enoic acid (crotonic acid): A four-carbon unsaturated carboxylic acid with a double bond between the second and third carbon atoms.

Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules. This positional isomerism allows for distinct chemical and biological properties compared to its isomers .

Biological Activity

Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated fatty acid that has garnered attention for its various biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound is classified as an alpha, beta-unsaturated monocarboxylic acid with the molecular formula C5H8O2C_5H_8O_2 and a molecular weight of approximately 100.1158 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological significance .

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted by Öztürk and Gökce (2020) highlighted its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes may contribute to this activity .

2. Antioxidant Activity

This compound has also been studied for its potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. The compound's structure allows it to act as a radical scavenger, although specific quantitative measures of its antioxidant capacity are still under investigation .

3. Role in Fatty Acid Metabolism

As an unsaturated fatty acid, this compound may influence metabolic pathways related to lipid metabolism. Unsaturated fatty acids are known to participate in various physiological processes, including inflammation modulation and energy metabolism. Research suggests that this compound could play a role in these metabolic pathways, potentially impacting overall health .

Table 1: Structural Parameters of this compound

ParameterMonomer Form (Å)Dimer Form (Å)Experimental Values (Å)
C1=O14 Bond Length1.20881.23051.2337(14)
C1-O13 Bond Length1.36061.32261.3223(13)

This table summarizes the computed bond lengths for both monomeric and dimeric forms of this compound based on quantum chemical calculations and experimental data from single-crystal X-ray studies .

Case Study: Antimicrobial Effects

A case study involving this compound assessed its efficacy against Escherichia coli and Staphylococcus aureus. The study found that this compound inhibited the growth of both bacterial strains at concentrations as low as 0.5 mM, demonstrating significant potential as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Pent-2-enoic acid, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves the oxidation of pent-2-enol using oxidizing agents like KMnO₄ under acidic conditions. Key steps include:

  • Reaction Setup : Use anhydrous solvents to avoid side reactions.
  • Purification : Distillation or recrystallization to isolate the product.
  • Characterization : Confirm structure via NMR (¹H and ¹³C) and IR spectroscopy. Peaks of interest include the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) in IR. For NMR, the α,β-unsaturated system shows characteristic coupling (J ≈ 15 Hz for trans-configuration).
  • Reproducibility : Document reagent purity, temperature control, and reaction time meticulously. Follow journal guidelines for experimental transparency, as emphasized in academic standards .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :

  • Primary Techniques :
  • GC-MS : For purity assessment and molecular weight confirmation.
  • NMR Spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • Elemental Analysis : Verify empirical formula.
  • Data Conflict Resolution : Cross-validate results with multiple techniques. For example, if IR suggests impurities, repeat chromatography and compare with literature retention indices . Inconsistent melting points may indicate polymorphic forms, requiring X-ray crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration). For example, a 2³ factorial design can identify interactions between pH, solvent polarity, and reaction time.
  • Statistical Analysis : Apply ANOVA to determine significant factors. Tools like response surface methodology (RSM) help model optimal conditions.
  • Case Study : A study showed that lowering reaction temperature from 80°C to 60°C reduced decarboxylation side products by 30% while maintaining 85% yield .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Compile data from peer-reviewed sources, noting measurement conditions (e.g., solvent, temperature).
  • Replication Studies : Reproduce conflicting experiments using standardized protocols. For pKa discrepancies, use potentiometric titration with a calibrated pH meter under inert atmospheres to avoid CO₂ interference.
  • Meta-Analysis : Apply statistical models to identify outliers. For instance, solubility variations in water (1.2–1.8 g/100 mL) may arise from differences in ionic strength or impurities .

Q. How should a study investigating the kinetic parameters of this compound in catalytic hydrogenation be designed?

  • Methodological Answer :

  • Hypothesis Framing : Use the PICO(T) framework:
  • Population : this compound.
  • Intervention : Hydrogenation with Pd/C catalyst.
  • Comparison : Alternative catalysts (e.g., Raney Ni).
  • Outcome : Reaction rate (k) and activation energy (Eₐ).
  • Time : Time-resolved monitoring via in-situ FTIR.
  • Data Collection : Use stopped-flow techniques for rapid kinetic measurements.
  • Ethical Feasibility : Ensure catalyst recycling protocols align with green chemistry principles to address sustainability concerns .

Q. Data Presentation and Reproducibility Guidelines

  • Tables :

    ParameterOptimal ValueTechnique UsedReference
    Melting Point45–47°CDSC
    pKa (25°C)4.7 ± 0.1Potentiometry
    Solubility (H₂O)1.5 g/100 mLGravimetric
  • Challenges in Reproducibility :

    • Purity of Reagents : Trace water in solvents can hydrolyze intermediates; use molecular sieves.
    • Instrument Calibration : Regular calibration of spectrometers is critical, as per analytical chemistry guidelines .

Properties

IUPAC Name

pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862321
Record name Pent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-98-2
Record name 2-Pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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